Darapladib - 356057-34-6

Darapladib

Catalog Number: EVT-264452
CAS Number: 356057-34-6
Molecular Formula: C36H38F4N4O2S
Molecular Weight: 666.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darapladib is a potent and reversible, orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, , , ] This enzyme plays a role in inflammation and is hypothesized to contribute to the development of atherosclerosis, a chronic inflammatory disease of the arteries. [, , ] Darapladib is classified as an anti-atherosclerotic agent due to its potential to modify the development and progression of atherosclerotic plaques. [] Although initially investigated as a potential treatment for atherosclerosis and coronary artery disease, recent clinical trials have yielded mixed results regarding its efficacy in reducing cardiovascular events. [, , , , , , ]

Mechanism of Action

Darapladib exerts its effects by selectively inhibiting Lp-PLA2, an enzyme primarily bound to low-density lipoprotein (LDL) particles and highly concentrated within atherosclerotic lesions. [] Lp-PLA2 catalyzes the breakdown of oxidized phospholipids present in modified LDL, generating pro-inflammatory and cytotoxic molecules such as lysophosphatidylcholine and oxidized non-esterified fatty acids. [] By inhibiting Lp-PLA2, darapladib aims to reduce the formation of these pro-inflammatory mediators, thereby mitigating inflammation within the arterial wall and potentially stabilizing atherosclerotic plaques. [, , , ] This mechanism suggests a potential role for darapladib in halting the progression of atherosclerosis and reducing the risk of cardiovascular events. [, ]

Applications
  • Atherosclerosis Research: Darapladib has been extensively studied for its effects on atherosclerosis development and progression in both animal models and humans. [, , , , , , , ] Studies have explored its impact on plaque volume, necrotic core size, inflammatory markers, and atheroma deformability. [, , , ]

  • Dyslipidemia Treatment: Research has assessed the effects of darapladib on Lp-PLA2 activity in patients with dyslipidemia, particularly those receiving statin therapy. [] Studies have investigated its impact on lipid profiles, including total cholesterol, LDL cholesterol, and HDL cholesterol levels. []

  • Diabetes Mellitus Research: The role of darapladib in diabetic models has been examined, focusing on its potential to modulate inflammatory responses, improve insulin resistance, and impact atherosclerotic plaque formation in the context of diabetes. [, , , , , , ]

  • Blood-Brain Barrier Permeability: Studies have investigated the potential of darapladib to protect against increased blood-brain barrier permeability and amyloid deposition in the brain, particularly in models of diabetes and hypercholesterolemia. [, ]

  • Retinal Pathology: Research has explored the effects of darapladib on retinal changes associated with diabetes and hypercholesterolemia, examining its potential to mitigate blood-retina barrier permeability and retinal structural alterations. []

  • Pharmacogenetics: Genetic studies have investigated the influence of genetic variations on the efficacy and tolerability of darapladib, aiming to identify potential biomarkers for response to treatment. [, , ]

Future Directions
  • Understanding the Discrepancies in Clinical Trial Results: Further research is needed to reconcile the initial promising preclinical data and early-phase clinical trials with the lack of significant efficacy observed in larger phase III trials. [, , , , ]

  • Investigating Alternative Mechanisms of Action: While darapladib effectively inhibits Lp-PLA2, exploring other potential mechanisms by which it might influence atherosclerosis progression and cardiovascular risk is crucial. [, ]

  • Identifying Patient Subgroups Who May Benefit: Research focused on identifying specific patient populations who might derive greater benefits from darapladib treatment based on genetic factors or other biomarkers could be valuable. [, ]

  • Developing More Effective Lp-PLA2 Inhibitors: Exploring and developing novel Lp-PLA2 inhibitors with improved efficacy and a more favorable safety profile compared to darapladib could be a promising avenue for future research. [, ]

SB-553253

Compound Description: SB-553253 is a metabolite of Darapladib. [] Systemic exposure to SB-553253 was lower than Darapladib. []

Lysophosphatidylcholine (LPC)

Compound Description: Lysophosphatidylcholine (LPC) is a bioactive lipid mediator generated when Lp-PLA2 hydrolyzes oxidized phospholipids. [, , , , ] Increased intraplaque LPC content has been observed in animal models of atherosclerosis. []

Oxidized Nonesterified Fatty Acid (oxNEFA)

Compound Description: Oxidized nonesterified fatty acid (oxNEFA) is a bioactive lipid mediator generated along with LPC when Lp-PLA2 hydrolyzes oxidized phospholipids. [, ]

Platelet Activating Factor (PAF)

Compound Description: Platelet Activating Factor (PAF) is hydrolyzed by Lp-PLA2, the enzyme targeted by Darapladib. [, , , ]

Phosphatidylethanolamine (PE)

Compound Description: Phosphatidylethanolamine (PE) species were found to be generally enriched upon treatment with Darapladib. []

Relevance: This finding suggests that Darapladib's inhibition of Lp-PLA2 may influence phospholipid metabolism, potentially impacting ferroptosis sensitivity in cancer cells. []

Lysophosphatidylethanolamine (lysoPE)

Compound Description: Lysophosphatidylethanolamine (lysoPE) levels were found to be reduced upon treatment with Darapladib, alongside a reduction in free fatty acid levels. []

Relevance: The reduction of lysoPE levels, in conjunction with the enrichment of PE species, suggests a potential shift in lipid metabolism in response to Darapladib treatment. []

Properties

CAS Number

356057-34-6

Product Name

Darapladib

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide

Molecular Formula

C36H38F4N4O2S

Molecular Weight

666.8 g/mol

InChI

InChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3

InChI Key

WDPFJWLDPVQCAJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F

Solubility

Soluble in DMSO, not in water

Synonyms

SB-480848; SB 480848; SB480848; Darapladib.

Canonical SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.